1-[(Sulphonatophenyl)methyl]pyridinium
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Overview
Description
1-[(Sulphonatophenyl)methyl]pyridinium is a chemical compound with the molecular formula C12H11NO3S and a molecular weight of 249.28564 g/mol . This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Sulphonatophenyl)methyl]pyridinium typically involves the reaction of pyridine with a sulphonated benzyl halide under basic conditions . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
Pyridine+Sulphonated Benzyl Halide→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Sulphonatophenyl)methyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphonated benzyl pyridinium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulphonated benzyl pyridinium derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1-[(Sulphonatophenyl)methyl]pyridinium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(Sulphonatophenyl)methyl]pyridinium involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it can disrupt cellular membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium: A quaternary ammonium compound used as an antiseptic in mouthwashes and lozenges.
Pyridinium Chloride: Used in organic synthesis and as a phase transfer catalyst.
Benzylpyridinium: Employed in the study of ion-molecule reactions and as a reagent in mass spectrometry.
Uniqueness
1-[(Sulphonatophenyl)methyl]pyridinium is unique due to its sulphonate group, which imparts water solubility and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
84788-21-6 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)benzenesulfonate |
InChI |
InChI=1S/C12H11NO3S/c14-17(15,16)12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h1-9H,10H2 |
InChI Key |
BMOXGRKKKMDDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2S(=O)(=O)[O-] |
Origin of Product |
United States |
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